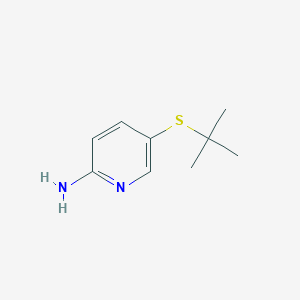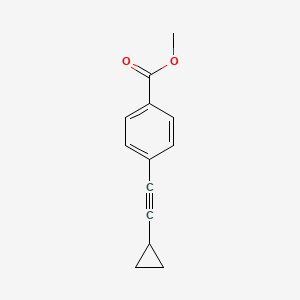
Erinacine P
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erinacine P is a natural compound isolated from the mycelia of the mushroom Hericium erinaceus. It belongs to the group of cyathin diterpenoids, which are known for their neuroprotective and neurotrophic properties. This compound has been the subject of pharmacological research due to its potential therapeutic effects, particularly in the context of neurodegenerative diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of erinacine P involves several steps, starting from simpler diterpenoid precursors. The process typically includes cyclization reactions to form the characteristic cyathane skeleton, followed by functional group modifications to introduce the specific substituents found in this compound. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and functionalization steps.
Industrial Production Methods
Industrial production of this compound is primarily achieved through the cultivation of Hericium erinaceus mycelia. The mycelia are grown in controlled conditions, often using solid or liquid fermentation techniques. The compound is then extracted using solvents such as ethanol or methanol, followed by purification through chromatography techniques to isolate this compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Erinacine P undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have altered biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially leading to new compounds with unique properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, often used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed under anhydrous conditions.
Substitution: Substitution reactions often use reagents like alkyl halides or acyl chlorides, with catalysts such as Lewis acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different biological activities and are often studied for their potential therapeutic applications.
Scientific Research Applications
Chemistry: Erinacine P serves as a valuable compound for studying the synthesis and reactivity of cyathane diterpenoids.
Biology: In biological research, this compound is used to investigate its effects on nerve growth factor synthesis and neuroprotection.
Medicine: this compound has shown promise in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. It is known to stimulate nerve growth factor synthesis and protect neurons from oxidative stress and inflammation.
Industry: this compound is explored for its potential use in dietary supplements and functional foods aimed at promoting cognitive health.
Mechanism of Action
Erinacine P exerts its effects primarily through the stimulation of nerve growth factor synthesis. It interacts with molecular targets such as the nerve growth factor receptors, leading to the activation of signaling pathways that promote neuronal growth, differentiation, and survival. Additionally, this compound has been shown to reduce oxidative stress and inflammation, further contributing to its neuroprotective effects.
Comparison with Similar Compounds
Erinacine P is part of a larger group of cyathane diterpenoids, which include compounds such as erinacine A, erinacine B, erinacine C, and erinacine E. While all these compounds share a similar cyathane skeleton, they differ in their specific functional groups and biological activities. This compound is unique in its potent neuroprotective and neurotrophic effects, making it a valuable compound for therapeutic research.
List of Similar Compounds
- Erinacine A
- Erinacine B
- Erinacine C
- Erinacine E
- Erinacine Q
- Erinacine S
- Erinacine U
Properties
CAS No. |
291532-17-7 |
|---|---|
Molecular Formula |
C27H40O8 |
Molecular Weight |
492.6 g/mol |
IUPAC Name |
[(3aR,5aR,6S,9R,10aR)-8-formyl-3a,5a-dimethyl-1-propan-2-yl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,4,5,6,9,10,10a-octahydrocyclohepta[e]inden-9-yl] acetate |
InChI |
InChI=1S/C27H40O8/c1-14(2)17-6-7-26(4)8-9-27(5)18(22(17)26)11-20(34-15(3)29)16(12-28)10-21(27)35-25-24(32)23(31)19(30)13-33-25/h10,12,14,18-21,23-25,30-32H,6-9,11,13H2,1-5H3/t18-,19-,20-,21+,23+,24-,25+,26-,27-/m1/s1 |
InChI Key |
SEBFACPAABUJNW-JGSLRZJPSA-N |
Isomeric SMILES |
CC(C)C1=C2[C@H]3C[C@H](C(=C[C@@H]([C@@]3(CC[C@]2(CC1)C)C)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)C=O)OC(=O)C |
Canonical SMILES |
CC(C)C1=C2C3CC(C(=CC(C3(CCC2(CC1)C)C)OC4C(C(C(CO4)O)O)O)C=O)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[chloro(difluoro)methoxy]phenyl]-6-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethylamino]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide](/img/structure/B13916693.png)

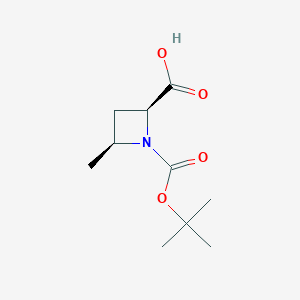
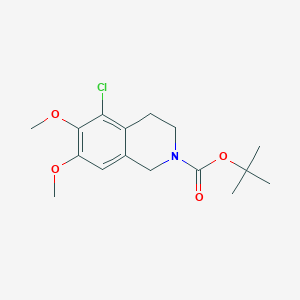
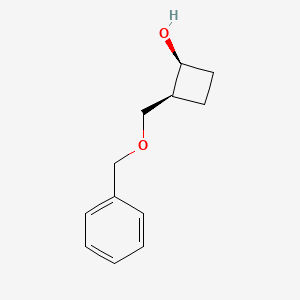
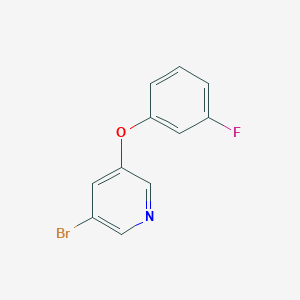
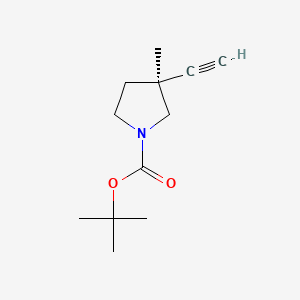
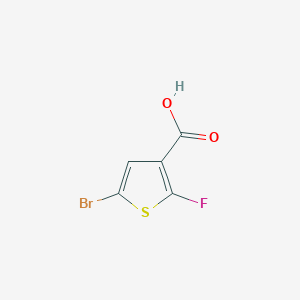
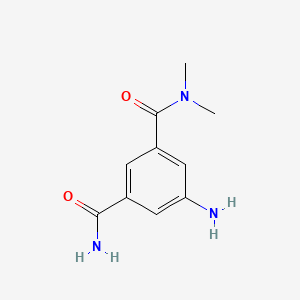
![[5-(azepan-1-ylmethyl)-1H-tetrazol-1-yl]acetic acid](/img/structure/B13916759.png)
![Carbamic acid, [2-[[(5-bromo-2-chloro-4-thiazolyl)carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B13916767.png)
![2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-5-amine;dihydrochloride](/img/structure/B13916769.png)
